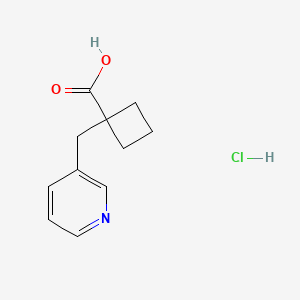
1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclobutane ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group, with hydrochloride as the counter ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through intramolecular cyclization reactions.
Introduction of Pyridin-3-ylmethyl Group: This can be achieved by reacting the cyclobutane ring with pyridine derivatives under suitable conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Formation of Hydrochloride Salt: The final step involves converting the carboxylic acid into its hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted analogs of the compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The pyridin-3-ylmethyl group can bind to receptors or enzymes, modulating their activity. The carboxylic acid group may participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparaison Avec Des Composés Similaires
1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride: Similar structure but with a cyclopropane ring instead of cyclobutane.
3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride: Contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness: 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is unique due to its combination of a cyclobutane ring and a pyridine derivative, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-10(14)11(4-2-5-11)7-9-3-1-6-12-8-9;/h1,3,6,8H,2,4-5,7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXBRDKVGLPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CN=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
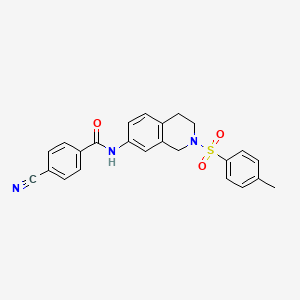
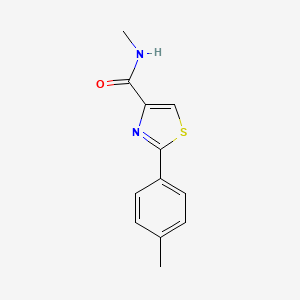

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)
![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide](/img/structure/B2818876.png)
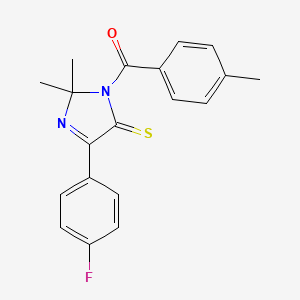
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2818881.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2818882.png)
![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)
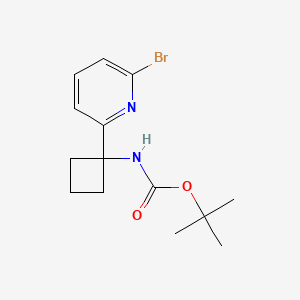
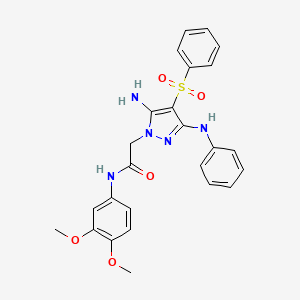
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)
